REACTION_CXSMILES
|
[C:1]([C:5]1[S:6][CH:7]=[CH:8][CH:9]=1)(=[O:4])[CH2:2][CH3:3].[Br:10]Br.[Br-].CCO>C(Cl)(Cl)(Cl)Cl.C(=S)=S>[Br:10][CH:2]([CH3:3])[C:1]([C:5]1[S:6][CH:7]=[CH:8][CH:9]=1)=[O:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=S)=S
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)C=1SC=CC1
|
Name
|
|
Quantity
|
0.54 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
410 mg
|
Type
|
reactant
|
Smiles
|
[Br-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
( ε7,910 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( ε8,340 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting solution was then stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 1.5 h the mixture was evaporated to an amber oil (2.17 g)
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
gave an amber oil
|
Name
|
|
Type
|
|
Smiles
|
BrC(C(=O)C=1SC=CC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |